Cas no 2227708-22-5 (3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole)

3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole 化学的及び物理的性質
名前と識別子
-
- 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole
- EN300-1735321
- 3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole
- 2227708-22-5
-
- インチ: 1S/C6H7NO3/c1-8-6-2-4(10-7-6)5-3-9-5/h2,5H,3H2,1H3/t5-/m1/s1
- InChIKey: DHFSTTRMOAEIJD-RXMQYKEDSA-N
- ほほえんだ: O1C[C@@H]1C1=CC(=NO1)OC
計算された属性
- せいみつぶんしりょう: 141.042593085g/mol
- どういたいしつりょう: 141.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 47.8Ų
3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1735321-1.0g |
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |
2227708-22-5 | 1g |
$1686.0 | 2023-06-04 | ||
Enamine | EN300-1735321-5.0g |
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |
2227708-22-5 | 5g |
$4890.0 | 2023-06-04 | ||
Enamine | EN300-1735321-10g |
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |
2227708-22-5 | 10g |
$7250.0 | 2023-09-20 | ||
Enamine | EN300-1735321-0.5g |
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |
2227708-22-5 | 0.5g |
$1619.0 | 2023-09-20 | ||
Enamine | EN300-1735321-0.1g |
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |
2227708-22-5 | 0.1g |
$1484.0 | 2023-09-20 | ||
Enamine | EN300-1735321-0.05g |
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |
2227708-22-5 | 0.05g |
$1417.0 | 2023-09-20 | ||
Enamine | EN300-1735321-2.5g |
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |
2227708-22-5 | 2.5g |
$3304.0 | 2023-09-20 | ||
Enamine | EN300-1735321-0.25g |
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |
2227708-22-5 | 0.25g |
$1551.0 | 2023-09-20 | ||
Enamine | EN300-1735321-10.0g |
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |
2227708-22-5 | 10g |
$7250.0 | 2023-06-04 | ||
Enamine | EN300-1735321-5g |
3-methoxy-5-[(2R)-oxiran-2-yl]-1,2-oxazole |
2227708-22-5 | 5g |
$4890.0 | 2023-09-20 |
3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazoleに関する追加情報
Exploring the Versatile Applications and Properties of 3-Methoxy-5-(2R)-Oxiran-2-yl-1,2-Oxazole (CAS No. 2227708-22-5)
The chemical compound 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole (CAS No. 2227708-22-5) is a fascinating heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This epoxide-containing oxazole derivative combines the reactivity of an oxirane ring with the structural versatility of an oxazole moiety, making it a valuable building block for synthetic chemists. With the growing demand for novel bioactive compounds, researchers are increasingly exploring the potential of functionalized oxazole derivatives like this molecule in drug discovery programs.
From a structural perspective, 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole features a methoxy-substituted oxazole core fused with a chiral epoxide functionality. The presence of both these pharmacophores in a single molecule creates unique opportunities for structural modifications and biological activity optimization. Recent studies suggest that such oxazole-epoxide hybrids may exhibit interesting biological properties, particularly in the development of enzyme inhibitors and receptor modulators.
The synthesis of CAS 2227708-22-5 typically involves multi-step organic transformations, with careful control of stereochemistry being crucial for obtaining the desired (2R)-configuration. Modern synthetic approaches often employ asymmetric epoxidation techniques to introduce the chiral center, followed by strategic oxazole ring formation. These methodologies align with current trends in green chemistry and atom-economical synthesis, which are hot topics in contemporary chemical research.
In pharmaceutical applications, 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole serves as a key intermediate for various bioactive molecules. The compound's oxazole scaffold is known to participate in hydrogen bonding interactions with biological targets, while the epoxide group offers opportunities for further functionalization through ring-opening reactions. This dual functionality makes it particularly valuable in medicinal chemistry programs targeting infectious diseases and metabolic disorders.
The agrochemical sector has also shown interest in oxazole derivatives containing epoxide moieties, as these structural features often correlate with pesticidal or herbicidal activity. Researchers are investigating whether CAS 2227708-22-5 or its derivatives could contribute to the development of new crop protection agents with improved environmental profiles and reduced resistance issues.
From a commercial perspective, the market for specialized heterocyclic building blocks like 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole continues to expand, driven by increasing R&D investments in pharmaceutical and agricultural sciences. Suppliers typically offer this compound in research quantities with high purity specifications, catering to the needs of discovery chemists and process development teams.
Safety considerations for handling 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole follow standard laboratory protocols for epoxide-containing compounds. While not classified as highly hazardous, proper personal protective equipment and adequate ventilation are recommended when working with this material. The compound's stability profile suggests it should be stored under inert atmosphere at low temperatures to maintain its chemical integrity.
Analytical characterization of CAS 2227708-22-5 typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and chiral HPLC. These methods allow researchers to confirm the compound's identity, purity, and stereochemical configuration - critical parameters for its intended applications in asymmetric synthesis and medicinal chemistry.
Looking ahead, the scientific community anticipates growing interest in functionalized oxazole derivatives like 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole as tools for chemical biology and drug discovery. The compound's unique structural features position it well for exploration in emerging areas such as targeted protein degradation and covalent inhibitor design, which are currently hot topics in pharmaceutical research.
For researchers seeking alternatives or related compounds, the chemical space around oxazole-epoxide hybrids offers numerous possibilities. Structural variations might include different substituents on the oxazole ring, alternative epoxide configurations, or incorporation of additional heterocyclic systems. Such modifications could lead to compounds with improved physicochemical properties or novel biological activities.
In conclusion, 3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole (CAS No. 2227708-22-5) represents an intriguing example of modern heterocyclic chemistry with significant potential across multiple scientific disciplines. Its combination of structural features, synthetic utility, and possible biological relevance makes it a compound worth watching in the coming years as research into privileged scaffolds and chiral building blocks continues to advance.
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